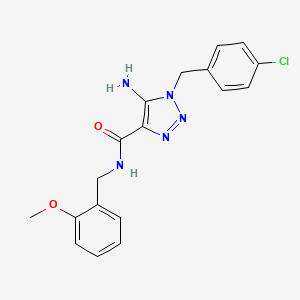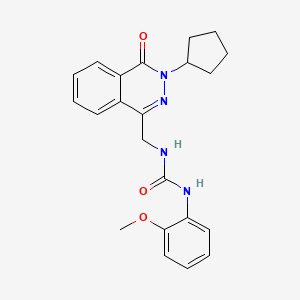
5-(2-Nitrobenzenesulfonyl)-1,2,5-dithiazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Nitrobenzenesulfonyl)-1,2,5-dithiazepane: is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure. This compound is notable for its unique chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of the nitrobenzenesulfonyl group imparts specific reactivity patterns, making it a valuable intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Nitrobenzenesulfonyl)-1,2,5-dithiazepane typically involves the reaction of 2-nitrobenzenesulfonyl chloride with a suitable dithiazepane precursor. The reaction is usually carried out in an organic solvent such as toluene or tetrahydrofuran, under controlled temperature conditions. The process involves the nucleophilic substitution of the chloride group by the dithiazepane, forming the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the isolation and purification steps are crucial to obtain the compound in its desired form.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitro group in 5-(2-Nitrobenzenesulfonyl)-1,2,5-dithiazepane can undergo reduction to form the corresponding amine derivative.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reductants like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted dithiazepane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-(2-Nitrobenzenesulfonyl)-1,2,5-dithiazepane is used as an intermediate in the synthesis of more complex heterocyclic compounds
Biology: The compound’s ability to undergo specific chemical reactions makes it useful in the development of biologically active molecules. It can be used in the synthesis of potential drug candidates and bioactive compounds.
Medicine: Research into the medicinal applications of this compound includes its potential use as a building block for the synthesis of pharmaceuticals. Its derivatives may exhibit various biological activities, including antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(2-Nitrobenzenesulfonyl)-1,2,5-dithiazepane involves its ability to undergo specific chemical transformations. The nitro group can be reduced to an amine, which can then participate in further reactions. The sulfonyl group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various substituents. These chemical properties enable the compound to interact with biological targets and pathways, potentially leading to various biological effects.
Comparación Con Compuestos Similares
2-Nitrobenzenesulfonyl chloride: Used as a reagent in organic synthesis.
2-Nitrobenzenesulfonamide: Utilized in the synthesis of heterocyclic compounds.
1,2,5-Thiadiazepane: A related heterocyclic compound with similar structural features.
Uniqueness: 5-(2-Nitrobenzenesulfonyl)-1,2,5-dithiazepane is unique due to the presence of both the nitrobenzenesulfonyl and dithiazepane moieties. This combination imparts specific reactivity patterns and potential applications that are not observed in other similar compounds. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of complex molecules.
Propiedades
IUPAC Name |
5-(2-nitrophenyl)sulfonyl-1,2,5-dithiazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4S3/c13-12(14)9-3-1-2-4-10(9)19(15,16)11-5-7-17-18-8-6-11/h1-4H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMIPMDDXXQGOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSCCN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2930332.png)
![5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane](/img/structure/B2930333.png)




![5-((4-(4-Fluorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2930341.png)
![N-(4-morpholinobut-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2930343.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide](/img/structure/B2930345.png)
![N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2930348.png)
![N-(cyclohexylmethyl)-2-methyl-2-[(prop-2-yn-1-yl)amino]propanamide](/img/structure/B2930350.png)
